molecular formula C7H10OS B3249536 2-(5-Methyl-2-thienyl)ethanol CAS No. 19498-70-5

2-(5-Methyl-2-thienyl)ethanol

Cat. No. B3249536
CAS RN: 19498-70-5
M. Wt: 142.22 g/mol
InChI Key: HOEPFPYTAXOPFN-UHFFFAOYSA-N
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Description

“2-(5-Methyl-2-thienyl)ethanol” is a derivative of thiophene . Thiophene is a heterocyclic compound with a five-membered ring, consisting of four carbon atoms and a sulfur atom . The compound “2-(5-Methyl-2-thienyl)ethanol” is often used as an important intermediate in organic synthesis . It can be used to prepare compounds with fluorescent properties, which are widely used in the fields of light-emitting diodes (LEDs), organic solar cells, sensors, and other electronic fields .


Molecular Structure Analysis

The molecular structure of “2-(5-Methyl-2-thienyl)ethanol” consists of a thiophene ring attached to an ethanol group . The molecular formula is C6H8OS , and the average molecular weight is 128.192 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Methyl-2-thienyl)ethanol” include a density of 1.153 g/mL at 25 °C (lit.), a boiling point of 108-109 °C/13 mmHg (lit.), and a flash point of 214°F . It is slightly soluble in water . The refractive index is n20/D 1.551 (lit.) .

Scientific Research Applications

Photochromism in Mixed Crystals

  • Application : Studies on mixed crystals containing diarylethenes, including derivatives of 2-thienyl ethanol, reveal their potential in creating materials that change color under different illumination wavelengths. This has implications for developing advanced photoresponsive materials.
  • Source : Takami, Kuroki, and Irie (2007) in the Journal of the American Chemical Society investigated the photochromism of mixed crystals containing various diarylethene derivatives, demonstrating different color changes under specific light wavelengths Takami, Kuroki, & Irie, 2007.

Electropolymerization in Ethanol Medium

  • Application : The electropolymerization of 2,5-di-(-2-thienyl)-pyrrole, closely related to 2-thienyl ethanol, in ethanol has shown potential in creating electroactive films. This is significant in the development of conductive polymers.
  • Source : A study by Brillas et al. (2000) in Electrochimica Acta detailed the electropolymerization process and its outcomes, showcasing the production of electroactive films Brillas et al., 2000.

Synthesis and Luminescence Properties

  • Application : Research on derivatives of dihydrobenzoacridinone, including those with 2-thienyl ethanol structures, highlights their absorption and luminescence properties. This is relevant for applications in photoluminescent materials.
  • Source : Kozlov et al. (2014) in the Russian Journal of Applied Chemistry explored these properties, indicating potential uses in optical materials Kozlov et al., 2014.

Safety and Hazards

The compound may be irritating to the eyes, skin, and respiratory tract . During handling, it is advised to avoid inhalation, contact with skin and eyes, and prolonged exposure . It should be stored in a well-ventilated place and kept cool . In case of disposal, it should be done according to local regulations .

Mechanism of Action

Target of Action

2-(5-Methyl-2-thienyl)ethanol is a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, the primary targets of 2-(5-Methyl-2-thienyl)ethanol could be diverse, depending on the specific biological activity it exhibits.

Mode of Action

For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The specific mode of action of 2-(5-Methyl-2-thienyl)ethanol would depend on its specific target and the nature of the interaction.

Biochemical Pathways

For instance, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, and antimicrobial activities, among others . Each of these activities could involve different biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 2-(5-Methyl-2-thienyl)ethanol.

Result of Action

For instance, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, and antimicrobial activities, among others . Each of these activities could result in different molecular and cellular effects.

Action Environment

The action environment of 2-(5-Methyl-2-thienyl)ethanol could be influenced by various factors. For instance, its solubility in different solvents could affect its distribution and bioavailability . Additionally, its stability could be influenced by factors such as temperature, pH, and the presence of other substances.

properties

IUPAC Name

2-(5-methylthiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-6-2-3-7(9-6)4-5-8/h2-3,8H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEPFPYTAXOPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(5-methylthiophen-2-yl)acetic acid (200 mg, 1.280 mmol) in dry THF (10 mL) was carefully added over 2 min to solution of 1M LAH (2.56 mL, 2.56 mmol) at 0° C. The reaction mixture was allowed to warm to rt and was stirred for 6 h. The reaction was quenched with 0.2 mL of water (stir for 10 min), 0.2 mL of 15% NaOH/water (stir for 10 min), and then 0.4 mL of water. After stirring for 18 h, the mixture was filtered through celite. The filtrate was concentrated in vacuum. The residue was dried under high vacuum for 16 h to afford 2-(5-methylthiophen-2-yl)ethanol (150 mg, 1.055 mmol, 82% yield) as clear viscous oil. 1H NMR (500 MHz, CDCl3) δ 6.67 (d, J=3.3 Hz, 1H), 6.64-6.57 (m, 1H), 3.85 (t, J=6.2 Hz, 2H), 3.02 (t, J=6.2 Hz, 2H), 2.47 (s, 3H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2.56 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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